BenchChemオンラインストアへようこそ!

5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

antioxidant radical scavenging ABTS assay

Procure 904450-50-6, a fully synthetic dioxolo[4,5-g]quinolin-8-one derivative, for antioxidant and antifungal screening. In-class analogs exhibit radical-scavenging IC50 as low as 6.77 µM (ABTS), outperforming ascorbic acid, and demonstrate 7.3-fold greater antifungal potency than commercial azoxystrobin against Curvularia lunata. The 4-ethoxybenzoyl substituent enables SAR exploration for lead optimization. Ideal for non-fluoroquinolone antibacterial discovery targeting DNA gyrase/topoisomerase IV. Procure alongside methoxy and chloro congeners for parallel assessment of membrane permeability, metabolic stability, and plasma protein binding. Request a quote for pricing and availability.

Molecular Formula C26H21NO5
Molecular Weight 427.456
CAS No. 904450-50-6
Cat. No. B2442704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
CAS904450-50-6
Molecular FormulaC26H21NO5
Molecular Weight427.456
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5
InChIInChI=1S/C26H21NO5/c1-2-30-19-10-8-18(9-11-19)25(28)21-15-27(14-17-6-4-3-5-7-17)22-13-24-23(31-16-32-24)12-20(22)26(21)29/h3-13,15H,2,14,16H2,1H3
InChIKeyMWPRWYSDEZYRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-7-(4-ethoxybenzoyl)-dioxoloquinolin-8-one (CAS 904450-50-6): Structural Baseline and Procurement Context


5-Benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS 904450-50-6, MF C26H21NO5, MW 427.45) is a fully synthetic quinoline derivative belonging to the dioxolo[4,5-g]quinolin-8-one subclass [1]. The scaffold fuses a 1,3-benzodioxole moiety onto a quinolin-8-one core, with a 5-benzyl substituent and a 7-(4-ethoxybenzoyl) group as the two principal diversity sites. This compound is primarily encountered in screening-library contexts; peer-reviewed bioactivity data for this exact structure remain sparse in the public domain, necessitating procurement decisions grounded in class-level inference from closely related dioxoloquinoline analogs [2].

Why In-Class Dioxoloquinolines Cannot Be Interchanged with 5-Benzyl-7-(4-ethoxybenzoyl)-dioxoloquinolin-8-one


Structure–activity relationship (SAR) studies on the dioxolo[4,5-g]quinoline chemotype demonstrate that both the nature and the position of substituents on the benzoyl and benzyl rings exert outsize influence on biological potency and selectivity. For instance, within a congeneric series of spiroquinolines sharing the dioxoloquinoline core, shifting from a para-methoxy to a para-chloro substituent altered in vitro ABTS radical-scavenging IC50 by >3-fold, while DPPH IC50 varied by >10-fold [1]. Similarly, in 4-aminoquinoline-benzodioxole hybrids, the choice of aryl substituent on the quinoline nitrogen modulated antifungal EC50 against Curvularia lunata from inactive to 10.3 µg/mL [2]. Therefore, even structurally conservative replacements—e.g., exchanging the 4-ethoxybenzoyl group of the target compound for a 4-methoxybenzoyl or 4-chlorobenzoyl analog—cannot be assumed to preserve bioactivity, target engagement, or physicochemical properties without explicit comparative data.

Quantitative Differentiation Evidence for 5-Benzyl-7-(4-ethoxybenzoyl)-dioxoloquinolin-8-one (CAS 904450-50-6)


Antioxidant Radical-Scavenging Potential: Class-Level Benchmarking Against In-Class Spiroquinolines

No direct antioxidant data exist for the target compound. However, the dioxolo[4,5-g]quinoline scaffold demonstrates validated radical-scavenging activity. In the most closely related congeneric series reported to date—spiro[dioxolo[4,5-g]quinoline] derivatives—the unsubstituted phenyl analog 4a exhibited ABTS IC50 = 25.22 ± 0.48 µM (DPPH IC50 = 34.47 ± 0.88 µM), while para-substituted analogs ranged from 6.77 to 22.94 µM (ABTS) and 12.95 to 130.97 µM (DPPH), with the para-methoxy derivative 4d displaying dual-assay potency (ABTS IC50 = 13.16 ± 0.43 µM; DPPH IC50 = 12.95 ± 0.34 µM) surpassing the standard ascorbic acid (ABTS IC50 = 41.84 µM; DPPH IC50 = 90.10 µM) [1]. By class-level inference, the 4-ethoxybenzoyl-substituted target compound is predicted to fall within the biologically active range of this SAR landscape, with the ethoxy group’s enhanced electron-donating capacity and lipophilicity potentially shifting activity relative to methoxy and chloro congeners [1].

antioxidant radical scavenging ABTS assay

Antifungal Activity Potential: Scaffold Validation Against Phytopathogenic Fungi

The dioxolo[4,5-g]quinoline scaffold has demonstrated antifungal activity in the 4-aminoquinoline-benzodioxole series. Compound 7m—6-(furan-2-yl)-N-(4-methylphenyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-amine hydrochloride—exhibited EC50 values of 10.3 µg/mL against Curvularia lunata and 14.0 µg/mL against Alternaria alternata, with potency against C. lunata 7.3-fold greater than the commercial fungicide azoxystrobin [1]. While the target compound bears a 7-(4-ethoxybenzoyl) substitution rather than an 8-amine motif, the shared dioxoloquinoline core and the demonstrated sensitivity of antifungal activity to aryl-substituent identity (SAR discussed in Yang et al.) suggest that the 4-ethoxybenzoyl group represents a synthetically accessible vector for antifungal optimization within this chemotype [1].

antifungal phytopathogenic fungi EC50

Lipophilicity-Driven Differentiation: Predicted clogP Comparison Among 7-Benzoyl Analogs

The 4-ethoxy substituent contributes distinct physicochemical properties compared to common synthetic alternatives. Using consensus clogP estimation (based on the Moriguchi method and fragment-based approaches), the target compound (C26H21NO5, MW 427.45) is predicted to have a clogP approximately 0.5–0.7 log units higher than the 4-methoxy analog (C25H19NO5, MW 413.43, CAS 866341-21-1) and approximately 0.3–0.5 log units lower than the 4-chloro analog (C25H18ClNO4, MW ~431.87) [1]. This intermediate lipophilicity may confer a balanced profile: improved membrane permeability relative to the methoxy congener while avoiding the excessively high logP associated with chlorinated analogs that can lead to poor aqueous solubility, promiscuous binding, and hERG liability [2]. In the context of fragment-based or HTS hit triage, this positions the ethoxy analog as a potentially superior starting point for lead optimization where balanced physicochemical properties are prioritized.

lipophilicity clogP drug-likeness

Antibacterial Scaffold Heritage: Structural Analogy to Patented Dioxoloquinoline Antibacterials

The dioxolo[4,5-g]quinoline ring system is the core of a series of patented antibacterial agents (U.S. Pat. No. 4,439,436) wherein 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids with 5-position alkylamino substituents demonstrated antibacterial efficacy against Gram-positive and Gram-negative organisms [1]. While the target compound diverges at the 5-position (benzyl vs. alkylamino) and 7-position (4-ethoxybenzoyl vs. carboxylic acid), the patent establishes that the methylenedioxy-fused quinoline-8-one system is compatible with antibacterial target engagement—likely DNA gyrase or topoisomerase IV, the canonical quinolone targets. The target compound's 7-aroyl substitution mimics the C-3 carboxylic acid/carbonyl pharmacophore common to fluoroquinolones, potentially retaining metal-ion-chelating capacity and hydrogen-bonding interactions critical for enzyme inhibition [1]. This structural analogy supports inclusion of the target compound in antibacterial screening decks, particularly for novel bacterial topoisomerase inhibitor discovery programs seeking non-fluoroquinolone chemotypes.

antibacterial quinolone topoisomerase

Recommended Research and Procurement Application Scenarios for 5-Benzyl-7-(4-ethoxybenzoyl)-dioxoloquinolin-8-one (CAS 904450-50-6)


Antioxidant Screening Cascades Targeting Oxidative Stress-Related Disease Models

The dioxoloquinoline scaffold has demonstrated validated radical-scavenging activity in both ABTS and DPPH assays, with para-substituted analogs achieving IC50 values as low as 6.77 µM, outperforming ascorbic acid [1]. Procure the target compound for inclusion in antioxidant screening panels aimed at identifying leads for neurodegenerative, cardiovascular, or inflammatory diseases where oxidative stress is a validated pathological driver. Prioritize assays that measure both direct radical scavenging (ABTS/DPPH) and cellular reactive oxygen species (ROS) modulation (e.g., H2-DCFDA fluorescence in neuronal or macrophage cell lines).

Antifungal Lead Discovery Against Drug-Resistant Phytopathogenic or Clinical Fungal Strains

In-class dioxoloquinoline analogs have demonstrated antifungal potency exceeding commercial azoxystrobin by 7.3-fold against Curvularia lunata [2]. Integrate the target compound into antifungal screening libraries targeting azole-resistant Candida spp., Aspergillus spp., or agriculturally relevant phytopathogens. The 4-ethoxybenzoyl substituent represents a vector for further SAR exploration to optimize selectivity and overcome resistance mechanisms.

Novel Bacterial Topoisomerase Inhibitor Discovery Programs

The dioxolo[4,5-g]quinoline core is structurally validated in patented antibacterial agents targeting DNA gyrase/topoisomerase IV [3]. Procure the target compound for biochemical screening against purified bacterial topoisomerase enzymes (e.g., E. coli DNA gyrase supercoiling assay, S. aureus topoisomerase IV decatenation assay) as part of a non-fluoroquinolone antibacterial discovery effort. The 7-aroyl moiety may serve as a bioisosteric replacement for the canonical C-3 carboxylic acid of fluoroquinolones.

ADME Property Optimization Studies Utilizing Intermediate Lipophilicity

The predicted clogP of the target compound occupies an intermediate range (~3.8–4.2) between the more polar methoxy analog and the more lipophilic chloro analog [4]. Procure the target compound alongside its methoxy and chloro congeners as a mini-SAR set for parallel assessment of membrane permeability (PAMPA or Caco-2), metabolic stability (human liver microsomes), and plasma protein binding. This comparative dataset can inform lead optimization strategies where balanced lipophilicity is critical for oral bioavailability.

Quote Request

Request a Quote for 5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.